molecular formula C17H23ClN4O B1148948 N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride CAS No. 141136-01-8

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride

Cat. No.: B1148948
CAS No.: 141136-01-8
M. Wt: 335
InChI Key:
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Description

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is a chemical compound known for its significant applications in medicinal chemistry. It is often used as an impurity in the synthesis of Granisetron hydrochloride, a specific serotonin (5HT3) receptor antagonist used as an antiemetic .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves several steps. The key starting materials include 1-methyl-1H-indazole-3-carboxylic acid and 9-azabicyclo[3.3.1]nonane. The reaction typically involves the formation of an amide bond between these two components under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride involves its interaction with serotonin receptors. It acts as an antagonist at the 5HT3 receptor, inhibiting the action of serotonin and thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R,3R,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide hydrochloride is unique due to its specific structure, which allows it to act as an impurity in the synthesis of Granisetron hydrochloride. Its unique bicyclic structure provides distinct chemical properties that are not found in other similar compounds .

Properties

IUPAC Name

N-[(1R,5S)-9-azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O.ClH/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11;/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22);1H/t11-,12+,13?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPROKMWVNUWVSC-KOQCZNHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)NC3C[C@H]4CCC[C@@H](C3)N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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